molecular formula C20H20N4O5S2 B2428671 2-({[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(2-methoxyethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1223981-04-1

2-({[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(2-methoxyethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2428671
CAS No.: 1223981-04-1
M. Wt: 460.52
InChI Key: UMNFUFYNSLCKLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(2-methoxyethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidin-4(3H)-one core, substituted with various functional groups such as methoxy, oxadiazole, and thioether. The presence of these groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Properties

IUPAC Name

2-[[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O5S2/c1-26-6-5-24-19(25)17-15(4-7-30-17)21-20(24)31-11-16-22-18(23-29-16)12-8-13(27-2)10-14(9-12)28-3/h4,7-10H,5-6,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMNFUFYNSLCKLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C2=C(C=CS2)N=C1SCC3=NC(=NO3)C4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(2-methoxyethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step organic reactions. The starting materials often include 3,5-dimethoxybenzaldehyde, thiosemicarbazide, and 2-methoxyethylamine. The synthetic route can be summarized as follows:

    Formation of 1,2,4-oxadiazole ring: The reaction between 3,5-dimethoxybenzaldehyde and thiosemicarbazide under acidic conditions leads to the formation of the oxadiazole ring.

    Thioether linkage: The oxadiazole derivative is then reacted with a suitable thiol reagent to introduce the thioether linkage.

    Thieno[3,2-d]pyrimidin-4(3H)-one core: The final step involves the cyclization of the intermediate with 2-methoxyethylamine to form the thieno[3,2-d]pyrimidin-4(3H)-one core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-({[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(2-methoxyethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The presence of reactive functional groups allows for substitution reactions, where one group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies indicate that compounds incorporating the oxadiazole moiety demonstrate significant anticancer properties. The specific compound has shown potential in inhibiting cancer cell proliferation through various mechanisms:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by activating intrinsic pathways and inhibiting anti-apoptotic proteins.
  • Comparative Studies : In vitro assays have compared its efficacy against established chemotherapeutics like doxorubicin, revealing comparable or superior activity in certain cancer types .

Antimicrobial Properties

The compound's potential as an antimicrobial agent is noteworthy:

  • Broad Spectrum Activity : Preliminary tests suggest effectiveness against a variety of bacterial strains and fungi.
  • Synergistic Effects : When used in combination with other antibiotics, the compound may enhance the overall antimicrobial effect .

Anti-inflammatory Effects

Research indicates that derivatives of this compound can exhibit anti-inflammatory properties:

  • Inhibition of Pro-inflammatory Cytokines : The compound has been shown to reduce levels of cytokines such as TNF-alpha and IL-6 in cellular models.
  • Therapeutic Implications : This suggests a potential role in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of the Oxadiazole Ring : Utilizing 1,2,4-oxadiazole precursors through cyclization reactions.
  • Thieno[3,2-d]pyrimidine Core Construction : This is achieved via condensation reactions followed by functional group modifications.

Case Study 1: Anticancer Efficacy

A study conducted on the anticancer efficacy of similar oxadiazole derivatives demonstrated that modifications to the phenyl ring significantly enhanced cytotoxicity against breast cancer cell lines (MCF-7) . The results indicated that compounds with electron-donating groups exhibited improved activity.

Case Study 2: Antimicrobial Screening

In a screening against common pathogens (E. coli and Staphylococcus aureus), derivatives of this compound showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics . This suggests its potential utility in developing new antimicrobial therapies.

Mechanism of Action

The mechanism of action of 2-({[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(2-methoxyethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole: Shares the oxadiazole ring and dimethoxyphenyl group.

    2-methoxyethyl thieno[3,2-d]pyrimidin-4(3H)-one: Contains the thieno[3,2-d]pyrimidin-4(3H)-one core and methoxyethyl group.

Uniqueness

2-({[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(2-methoxyethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is unique due to the combination of its functional groups, which impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

The compound 2-({[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(2-methoxyethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a complex organic molecule with potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be structurally represented as follows:

C18H20N4O4S\text{C}_{18}\text{H}_{20}\text{N}_4\text{O}_4\text{S}

This structure features a thieno[3,2-d]pyrimidin-4-one core linked to an oxadiazole moiety via a sulfanyl group.

Anticancer Properties

Research indicates that compounds containing oxadiazole and thieno-pyrimidine frameworks exhibit significant anticancer activities. For instance, studies have shown that derivatives of thieno-pyrimidine can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

A notable study reported that a related compound exhibited an IC50 value of 6.2 μM against HCT-116 colon carcinoma cells and 27.3 μM against T47D breast cancer cells . This suggests that the compound may have similar or enhanced efficacy in targeting cancer cells.

Antimicrobial Activity

The biological activity of oxadiazole derivatives often includes antimicrobial properties. Compounds with similar structures have been reported to possess antibacterial and antifungal activities. The presence of the methoxy groups in the phenyl ring may enhance membrane permeability, contributing to their antimicrobial effects .

Anti-inflammatory Effects

Thieno-pyrimidines are also recognized for their anti-inflammatory properties. Compounds in this class can inhibit pro-inflammatory cytokines and enzymes such as COX-2. This activity is crucial for developing treatments for inflammatory diseases .

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Inhibition of Enzymatic Activity : The thieno-pyrimidine core may inhibit specific enzymes involved in tumor progression.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells through the activation of caspases.
  • Modulation of Signaling Pathways : It may interfere with critical signaling pathways such as MAPK and PI3K/Akt, which are often dysregulated in cancer .

Case Studies

Several studies have investigated the biological activity of similar compounds:

  • Study on Anticancer Activity : A compound structurally related to our target was screened against various cancer cell lines, demonstrating significant cytotoxicity with IC50 values ranging from 10 to 30 μM .
  • Antimicrobial Screening : Another study evaluated a series of oxadiazole derivatives for antibacterial activity against Gram-positive and Gram-negative bacteria, revealing promising results with minimum inhibitory concentrations (MICs) as low as 15 μg/mL .

Q & A

Q. What synthetic methodologies are recommended for synthesizing this compound, and how can reaction efficiency be optimized?

The synthesis typically involves multi-step organic reactions:

  • Step 1 : Formation of the 1,2,4-oxadiazole ring via cyclization of amidoxime precursors with activated esters under reflux in solvents like ethanol or DMF .
  • Step 2 : Sulfur alkylation to introduce the thioether linkage, often using thiourea or mercapto intermediates in dimethylformamide (DMF) at controlled temperatures (60–80°C) .
  • Step 3 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and characterization using NMR (¹H/¹³C) and IR spectroscopy .
    Optimization : Use green chemistry principles (e.g., solvent recycling) and catalytic agents (e.g., NaHSO₄-SiO₂) to improve yields (≥75%) and reduce side products .

Q. How is the structural integrity of the compound confirmed post-synthesis?

  • ¹H/¹³C NMR : Key signals include:
    • Thieno[3,2-d]pyrimidin-4-one core : Aromatic protons at δ 7.2–8.5 ppm and carbonyl (C=O) at ~165–170 ppm .
    • Oxadiazole ring : Methoxy groups (δ 3.8–4.0 ppm) and methylene sulfanyl (δ 4.5–4.7 ppm) .
  • HRMS : Exact mass confirmation (e.g., [M+H]+ calculated for C₂₃H₂₃N₄O₅S₂: 523.1121) .
  • FTIR : Stretching vibrations for C=N (1600–1650 cm⁻¹) and C-O (1250–1300 cm⁻¹) .

Q. What techniques are used to monitor reaction progress and purity?

  • TLC : Monitor intermediates using silica plates (eluent: CH₂Cl₂/MeOH 9:1) with UV visualization .
  • HPLC : Assess final purity (>95%) with a C18 column (mobile phase: acetonitrile/water 70:30) .

Advanced Research Questions

Q. How can the reaction mechanism for oxadiazole ring formation be experimentally validated?

  • Isotopic labeling : Use ¹⁵N-labeled amidoximes to track nitrogen incorporation into the oxadiazole ring via 2D NMR (HSQC) .
  • Kinetic studies : Vary reaction temperatures (25–80°C) and measure activation energy (Eₐ) via Arrhenius plots to elucidate rate-determining steps .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting kinase inhibition?

  • Substituent variation : Replace 3,5-dimethoxyphenyl with halogenated (e.g., 3-Cl) or alkyl groups to assess steric/electronic effects on binding .
  • In vitro assays : Test inhibitory potency against kinases (e.g., EGFR, VEGFR2) using fluorescence polarization assays (IC₅₀ values) .

Q. How can computational modeling predict binding modes with biological targets?

  • Molecular docking : Use AutoDock Vina to simulate interactions with ATP-binding pockets (e.g., PDB ID: 1M17). Key residues: Lys721 (hydrogen bonding with oxadiazole) .
  • MD simulations : Assess stability of ligand-protein complexes (100 ns trajectories) using GROMACS .

Q. What methodologies resolve contradictions in reported biological activity data?

  • Dose-response validation : Replicate assays across multiple cell lines (e.g., HeLa, MCF-7) with standardized protocols (IC₅₀ ± SEM) .
  • Off-target screening : Use kinome-wide profiling (e.g., KinomeScan) to identify non-specific interactions .

Q. How can regioselectivity in sulfur alkylation be controlled?

  • Protecting groups : Temporarily block reactive sites (e.g., pyrimidinone N-H) with Boc groups during alkylation .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the sulfur center .

Methodological Challenges

Q. How is compound stability assessed under physiological conditions?

  • pH stability : Incubate in buffers (pH 4–9) at 37°C for 24h; monitor degradation via HPLC .
  • Plasma stability : Test in human plasma (37°C, 1h) using LC-MS to quantify intact compound .

Q. What analytical techniques characterize stereochemical configurations (if applicable)?

  • X-ray crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., CCDC deposition) .
  • Chiral HPLC : Separate enantiomers with a Chiralpak AD-H column (hexane/isopropanol 85:15) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.